

# A Head-to-Head Comparison of Rigosertib and Other PLK1 Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rigosertib Sodium*

Cat. No.: *B1324544*

[Get Quote](#)

This guide provides a detailed, data-driven comparison of Rigosertib with other prominent Polo-like kinase 1 (PLK1) inhibitors, primarily Volasertib and Onvansertib. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform further investigation.

## Introduction to PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal roles in mitotic entry, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide array of human cancers and often correlates with poor prognosis, making it a compelling target for anticancer therapy.<sup>[1][2]</sup> Several small-molecule inhibitors have been developed to target PLK1, each with distinct mechanisms and properties. This guide focuses on Rigosertib, a multi-kinase inhibitor, and compares its performance against more selective PLK1 inhibitors like Volasertib and Onvansertib.

## Mechanism of Action: A Tale of Different Binding Modes and Selectivity

While all three inhibitors disrupt PLK1 function, their molecular interactions and target specificity vary significantly.

- Rigosertib (ON 01910.Na) was initially identified as a non-ATP-competitive inhibitor of PLK1. <sup>[3][4]</sup> However, its mechanism is now understood to be more complex. It is considered a

multi-target inhibitor that also acts as a Ras-Raf binding mimetic and an inhibitor of the PI3K/Akt pathway.[\[2\]](#)[\[3\]](#)[\[5\]](#) This multi-pronged approach can induce mitotic arrest and apoptosis, but its specificity for PLK1 has been a subject of debate.[\[3\]](#)

- Volasertib (BI 6727) is a potent, ATP-competitive inhibitor that binds to the kinase domain of PLK1.[\[6\]](#)[\[7\]](#) It is considered a second-generation PLK1 inhibitor with a more favorable pharmacokinetic profile than its predecessor, BI 2536.[\[8\]](#)[\[9\]](#) While highly potent against PLK1, it also shows inhibitory activity against the closely related kinases PLK2 and PLK3 at higher concentrations.[\[10\]](#)[\[11\]](#)
- Onvansertib (PCM-075) is a highly selective, orally available, ATP-competitive PLK1 inhibitor.[\[12\]](#)[\[13\]](#) Biochemical assays have demonstrated its high specificity for PLK1, with over 5,000-fold greater selectivity for PLK1 compared to PLK2 and PLK3.[\[12\]](#) This high selectivity is intended to provide a more targeted therapeutic effect and potentially a better safety profile.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: PLK1 signaling at the G2/M checkpoint and points of inhibition.



[Click to download full resolution via product page](#)

Caption: Target selectivity profile of Rigosertib, Volasertib, and Onvansertib.

## Preclinical Performance

### In Vitro Potency

All three inhibitors demonstrate potent cytotoxic effects against a wide range of cancer cell lines at nanomolar concentrations.[12] Rigosertib was shown to have an IC<sub>50</sub> of 9 nM in a cell-free PLK1 assay and induced apoptosis in 94 different tumor cell lines with a GI<sub>50</sub> between 50-200 nM.[3][4] Volasertib is also highly potent, with a reported IC<sub>50</sub> of 0.87 nM for PLK1.[10] Onvansertib consistently shows impressive in vitro activity at nanomolar concentrations across various cancer models, including small cell lung cancer (SCLC) and ovarian cancer.[12][15]

| Inhibitor   | Target(s)               | IC50 (Cell-Free Assay)                    | Cellular Potency (GI50/IC50) | Cancer Cell Lines                          | Reference(s)    |
|-------------|-------------------------|-------------------------------------------|------------------------------|--------------------------------------------|-----------------|
| Rigosertib  | PLK1, PI3K, Ras-Raf     | 9 nM (PLK1)                               | 50-200 nM                    | Broad panel (94 lines), A549, MCF-7, DU145 | [3][4][16]      |
| Volasertib  | PLK1, PLK2, PLK3        | 0.87 nM (PLK1), 5 nM (PLK2), 56 nM (PLK3) | Low nM range                 | SCLC panel, Ovarian Cancer, AML            | [5][10][12][15] |
| Onvansertib | PLK1 (highly selective) | Not specified in sources                  | Low nM range                 | SCLC panel, Ovarian Cancer, HNSCC          | [12][15][17]    |

Note: IC50 values are highly dependent on assay conditions and may vary between studies. This table compiles data from multiple sources for a comparative overview.

## In Vivo Efficacy

In animal models, all three PLK1 inhibitors have demonstrated significant tumor growth inhibition. Notably, in patient-derived xenograft (PDX) models of both platinum-sensitive and

platinum-resistant SCLC, Onvansertib and Rigosertib showed significant efficacy that was superior to the standard-of-care agent cisplatin.[\[12\]](#) Volasertib also achieved significant tumor growth inhibition in SCLC xenograft models.[\[12\]](#) In lung adenocarcinoma xenograft and PDX models, Onvansertib was also shown to inhibit tumor growth effectively.[\[18\]](#)

| Inhibitor                               | Cancer Model                                        | Key Outcomes                                            | Reference(s)         |
|-----------------------------------------|-----------------------------------------------------|---------------------------------------------------------|----------------------|
| Rigosertib                              | SCLC PDX                                            | Efficacy similar to or greater than cisplatin.          | <a href="#">[12]</a> |
| Neuroblastoma PDX                       | Delayed tumor growth and prolonged survival.        | <a href="#">[19]</a>                                    |                      |
| Volasertib                              | SCLC Xenograft (H526)                               | Significant tumor growth inhibition vs. control.        | <a href="#">[12]</a> |
| AML Xenograft                           | High efficacy as a single agent and in combination. | <a href="#">[20]</a>                                    |                      |
| Onvansertib                             | SCLC PDX (Platinum-Resistant & -Sensitive)          | Superior tumor growth inhibition compared to cisplatin. | <a href="#">[12]</a> |
| KRAS-mutant Colorectal Cancer Xenograft | Profound tumor growth inhibition with irinotecan.   | <a href="#">[19]</a>                                    |                      |
| Lung Adenocarcinoma PDX                 | Significant inhibition of tumor growth.             | <a href="#">[18]</a>                                    |                      |

## Clinical Development and Safety Profile

The clinical development paths and observed toxicities highlight key differences between the inhibitors. Rigosertib's dose-limiting toxicities are often urinary-related, while Volasertib and Onvansertib are primarily associated with reversible hematologic adverse events, which is expected from their potent anti-mitotic mechanism.[\[9\]](#)[\[13\]](#) Volasertib's development has faced

setbacks, including a Phase III trial in AML that was terminated due to increased toxicity without a corresponding survival benefit.[\[13\]](#)[\[14\]](#) Onvansertib has shown a manageable safety profile in its clinical trials to date.[\[21\]](#)

| Inhibitor   | Highest Trial Phase    | Selected Indications                                    | Common / Dose-Limiting Toxicities                                         | Reference(s)                                                  |
|-------------|------------------------|---------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------|
| Rigosertib  | Phase III              | Myelodysplastic Syndromes (MDS), AML, Pancreatic Cancer | Urinary toxicity (hematuria, dysuria), fatigue, hyponatremia              | <a href="#">[3]</a> <a href="#">[22]</a> <a href="#">[23]</a> |
| Volasertib  | Phase III (Terminated) | Acute Myeloid Leukemia (AML), Solid Tumors              | Hematologic (thrombocytopenia, neutropenia), febrile neutropenia, fatigue | <a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[24]</a> |
| Onvansertib | Phase II               | AML, Metastatic Colorectal Cancer (mCRC), Solid Tumors  | Hematologic (neutropenia, thrombocytopenia), fatigue                      | <a href="#">[13]</a> <a href="#">[21]</a>                     |

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against a target kinase.

**Objective:** To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

**Methodology:**

- Reagents: Recombinant PLK1 enzyme, kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, 2 mM DTT, pH 7.5), ATP (containing γ-<sup>32</sup>P-ATP), substrate (e.g., Casein or a specific peptide), and the test inhibitor (Rigosertib, Volasertib, etc.).[\[4\]](#)
- Procedure: a. Prepare serial dilutions of the inhibitor in the kinase buffer. b. In a microplate, incubate the recombinant PLK1 enzyme with the different concentrations of the inhibitor for a set period (e.g., 30 minutes at room temperature) to allow for binding.[\[4\]](#) c. Initiate the kinase reaction by adding the ATP/substrate mixture. d. Allow the reaction to proceed for a defined time (e.g., 20 minutes at 30°C).[\[4\]](#) e. Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper). f. Quantify the incorporation of the <sup>32</sup>P radiolabel into the substrate using a scintillation counter or phosphorimager.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

## In Vivo Xenograft/PDX Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of PLK1 inhibitors in a mouse model.

**Objective:** To assess the ability of an inhibitor to suppress tumor growth *in vivo*.

**Methodology:**

- **Model System:** Immunocompromised mice (e.g., BALB/c nude or NSG mice).
- **Tumor Implantation:**
  - **Xenograft:** Subcutaneously inject a suspension of cultured cancer cells (e.g., 1x10<sup>7</sup> A549 cells) into the flank of each mouse.[\[25\]](#)
  - **PDX:** Surgically implant a small fragment of a patient's tumor into the flank of each mouse.
- **Tumor Growth and Randomization:** Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>). Randomize mice into treatment cohorts (e.g., Vehicle control, Rigosertib, Volasertib, Onvansertib, positive control like cisplatin).

- Treatment Administration: Administer the compounds according to a predefined dosing schedule and route (e.g., oral gavage, intravenous injection).[18]
- Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
- Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or proliferation).
- Data Analysis: Plot the mean tumor volume for each group over time. Use statistical tests (e.g., ANOVA) to determine the significance of tumor growth inhibition compared to the vehicle control.[19]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for an in vivo efficacy study.

## Summary and Conclusion

Rigosertib, Volasertib, and Onvansertib are all potent inhibitors of PLK1-mediated cell division that have shown significant anti-cancer activity in preclinical models.

- Rigosertib stands apart due to its multi-targeted mechanism, which may offer advantages in overcoming certain resistance pathways but also complicates its development and biomarker strategy. Its unique urinary toxicity profile also differentiates it from other PLK1 inhibitors.[3][23]
- Volasertib is a highly potent, second-generation PLK1 inhibitor. However, its clinical development has been challenged by a narrow therapeutic window, with significant hematologic toxicity that has, in some cases, outweighed its efficacy benefits.[9][14]
- Onvansertib represents a more refined approach with its high selectivity for PLK1. This specificity, combined with its oral bioavailability, may translate to a more favorable safety profile and easier clinical administration.[12][21] Early clinical data appears promising, suggesting a potentially better balance of efficacy and tolerability.[21]

Ultimately, the choice of inhibitor for further research or clinical application will depend on the specific cancer type, its genetic background (e.g., TP53 or KRAS mutation status), and the desired therapeutic window.[12][21] While Rigosertib's broad activity is intriguing, the high selectivity of Onvansertib may represent the most promising path forward for targeted PLK1 inhibition in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I Study of Oral Rigosertib (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]

- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via  $\beta$ -catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phase I study of oral rigosertib (ON 01910.Na), a dual inhibitor of the PI3K and Plk1 pathways, in adult patients with advanced solid malignancies - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Rigosertib and Other PLK1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324544#head-to-head-comparison-of-rigosertib-and-other-plk1-inhibitors]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)